- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

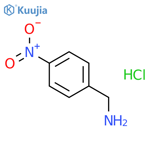

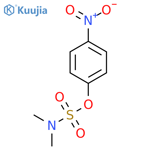

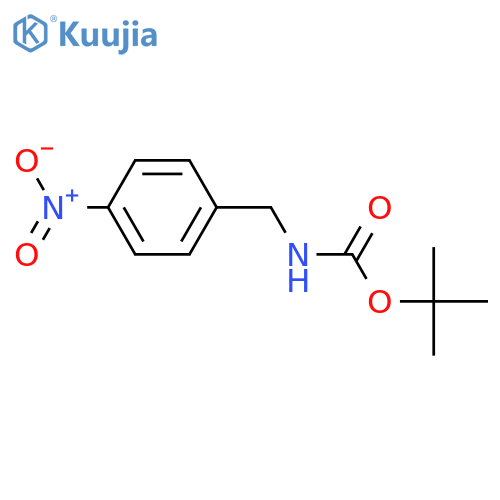

Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

94838-58-1 structure

Nome del prodotto:tert-Butyl 4-nitrobenzylcarbamate

Numero CAS:94838-58-1

MF:C12H16N2O4

MW:252.266443252563

MDL:MFCD09038178

CID:798914

PubChem ID:10610803

tert-Butyl 4-nitrobenzylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 4-nitrobenzylcarbamate

- TERT-BUTYL (4-NITROBENZYL)CARBAMATE

- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(4-nitrophenyl)methyl]carbamate

- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- (4-Nitrobenzyl)carbamic acid tert-butyl ester

- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene

- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene

- tert-Butyl N-(4-nitrobenzyl)carbamate

- tert-butyl 4-nitrobenylcarbamate

- DB-266774

- F31260

- NXHDMOGWVRMCTL-UHFFFAOYSA-N

- AC-29657

- SY032055

- N-Boc-4-nitrobenzylamine

- EN300-141790

- TERT-BUTYL(4-NITROBENZYL)CARBAMATE

- DS-5967

- AB49516

- 4(t-butyloxycarbonylaminomethyl)nitrobenzene

- 94838-58-1

- tert-Butyl4-nitrobenzylcarbamate

- (4-nitrobenzyl)carbamic acid t-butyl ester

- MFCD09038178

- (4-Nitro-benzyl)-carbamic acid tert-butyl ester

- CS-0154393

- (4-Nitrobenzyl)carbamic acid-tert-butyl ester

- p-BocNHCH2C6H4NO2

- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine

- DTXSID20442509

- SCHEMBL372131

- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine

- AKOS013101184

- t-Butyl 4-nitrobenzylcarbamate

-

- MDL: MFCD09038178

- Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

- Chiave InChI: NXHDMOGWVRMCTL-UHFFFAOYSA-N

- Sorrisi: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 252.11100

- Massa monoisotopica: 252.11100700g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 18

- Conta legami ruotabili: 6

- Complessità: 298

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 84.2Ų

- XLogP3: 2.3

Proprietà sperimentali

- Punto di ebollizione: 408.8°C at 760 mmHg

- PSA: 84.15000

- LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H335

tert-Butyl 4-nitrobenzylcarbamate Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

tert-Butyl 4-nitrobenzylcarbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141790-0.05g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 0.05g |

$47.0 | 2023-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | ≥95% | 1g |

¥750.0 | 2023-09-15 | |

| Enamine | EN300-141790-1.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 1g |

$205.0 | 2023-05-24 | |

| Enamine | EN300-141790-5.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 5g |

$554.0 | 2023-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 95+% | 50mg |

138CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D913446-5g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 5g |

$280 | 2023-09-03 | |

| eNovation Chemicals LLC | D913446-25g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 25g |

$860 | 2023-09-03 | |

| Enamine | EN300-141790-500mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 500mg |

$160.0 | 2023-09-30 | |

| Enamine | EN300-141790-100mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 100mg |

$71.0 | 2023-09-30 | |

| A2B Chem LLC | AC89483-1g |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 98% | 1g |

$35.00 | 2024-07-18 |

tert-Butyl 4-nitrobenzylcarbamate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt

1.2 3 h, rt

1.2 3 h, rt

Riferimento

- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Riferimento

- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt

Riferimento

- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt

Riferimento

- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

Riferimento

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt

Riferimento

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt

Riferimento

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt

Riferimento

- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C

Riferimento

- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux

Riferimento

- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt

Riferimento

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Riferimento

- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C

Riferimento

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water

Riferimento

- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt

Riferimento

- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C

Riferimento

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 20

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; 1 h, rt

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

Riferimento

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

tert-Butyl 4-nitrobenzylcarbamate Raw materials

- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione

- 4-Nitrobenzylamine hydrochloride

- Di-tert-butyl dicarbonate

- s-Boc-2-mercapto-4,6-dimethylpyrimidine

- 1-(azidomethyl)-4-nitrobenzene

- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide

- 1-((4-Nitrophenyl))methanamine

- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

tert-Butyl 4-nitrobenzylcarbamate Letteratura correlata

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

4. Back matter

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate) Prodotti correlati

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 866340-70-7(2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide)

- 2172078-73-6(2-(Oxan-4-yl)-5-oxo-4-(propan-2-yl)oxolane-2-carboxylic acid)

- 2121514-70-1(2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 4120-68-7(1-(2-methylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 2228176-00-7(3-(2-fluoro-5-nitrophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1261677-19-3(4-(Difluoromethyl)-3-methoxytoluene)

- 1821494-08-9(3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine)

- 921880-56-0(N-2-(1H-indol-3-yl)ethyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 1565097-06-4(2-bromo-5-chloro-4-methylbenzene-1-sulfonyl chloride)

Fornitori consigliati

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso